Calcium acetylacetonate hydrate

Description

Significance of Beta-Diketonate Complexes in Contemporary Inorganic Chemistry

Beta-diketonate complexes, such as calcium acetylacetonate (B107027), are a crucial class of coordination compounds in modern inorganic chemistry. chemscene.comrsc.org These ligands are known for their ability to form stable chelate rings with metal ions by bonding through two oxygen atoms. samaterials.com This chelation enhances the stability of the metal complex. The versatility of β-diketonate ligands allows for the fine-tuning of the electronic and spectroscopic properties of the resulting metal complexes. rsc.org They are widely available commercially and can be synthesized with relative ease, contributing to their widespread use. rsc.org

These complexes are instrumental in stabilizing metal ions in various oxidation states and can be used to modify their magnetic properties. chemscene.com Their applications are extensive, ranging from their use as starting materials in organic and heterocyclic chemistry to the synthesis of luminescent materials and as precursors for chemical vapor deposition (CVD) techniques. researchgate.net Furthermore, they are employed as catalysts and as extractants in solvent-solvent extraction processes. researchgate.net

Role of Calcium Coordination Compounds in Emerging Materials Science and Catalysis

Calcium coordination compounds are playing an increasingly important role in the advancement of materials science and catalysis. lew.ro Due to its natural abundance and low toxicity, calcium is an attractive element for these applications. lew.ro The large ionic radius of calcium allows for a high number of coordination sites, typically six, seven, or eight, leading to diverse structural motifs when complexed with organic molecules. lew.romdpi.com

In materials science, calcium compounds are investigated for the development of novel materials. For instance, calcium has been shown to be an effective and environmentally friendly catalyst for the synthesis of graphene-like materials from biomass at lower temperatures than typically required. nih.gov Calcium acetylacetonate, specifically, serves as a precursor for the preparation of pure metal or oxide nanoparticles and for the sol-gel synthesis of powders and thin films. srce.hr

In the realm of catalysis, calcium compounds are utilized in a variety of organic reactions. acs.org Calcium acetylacetonate itself can act as a catalyst, a cross-linking agent, and a resin hardening accelerant. srce.hr Its catalytic activity is attributed to the stability of the chelate ring formed with the metal ion, which facilitates electron transfer and enhances the reactivity of the calcium center.

Overview of Calcium Acetylacetonate Hydrate (B1144303): A Versatile Organometallic Precursor

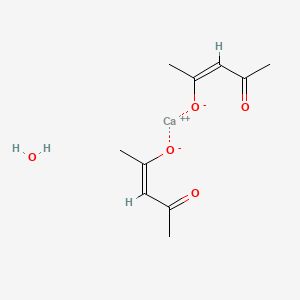

Calcium acetylacetonate hydrate is a calcium source that is soluble in organic solvents, a characteristic feature of organometallic compounds. samaterials.com Its chemical formula is generally represented as Ca(C₅H₇O₂)₂·xH₂O. cymitquimica.comsigmaaldrich.com The acetylacetonate anion forms a chelate ring by bonding each of its oxygen atoms to the central calcium cation. samaterials.com

This compound is a key precursor in various synthetic processes. It is particularly noted for its use in the chemical vapor deposition (CVD) of thin films and in the sol-gel synthesis of powders and films. srce.hr The thermal decomposition of this compound has been studied to understand its behavior at elevated temperatures, which is crucial for these applications. srce.hr Under a dynamic air atmosphere, it is thermally stable up to 175°C, after which it decomposes in several steps, ultimately forming calcium oxide. srce.hr

A significant application of calcium acetylacetonate is as a heat and light stabilizer for halogenated polymers like PVC. srce.hrqzweirong.com It helps to extend the lifespan of plastic products by maintaining their original color and transparency. qzweirong.com

Scope and Research Objectives of the Academic Study of this compound

Academic research on this compound is multifaceted, focusing on its synthesis, characterization, and applications. One primary objective is to develop efficient and environmentally friendly synthesis methods. google.com Traditional methods are being refined to improve yield, purity, and reduce environmental impact. google.com

A significant area of study involves the detailed investigation of its thermal decomposition pathway. srce.hr Techniques like simultaneous differential thermal and thermo-gravimetric analysis (DTA/TGA) are employed to understand the decomposition steps and the resulting products, which is vital for its application as a precursor in materials synthesis. srce.hr

Furthermore, research aims to expand its catalytic applications. nanotrun.com Studies focus on its effectiveness as a catalyst in various organic syntheses, such as polymerization reactions. Understanding the mechanism of its catalytic action allows for better control and optimization of these chemical processes. srce.hr The development of new applications for this versatile compound in areas like superconducting films and transparent conductive films is also an active area of research. nanotrun.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄CaO₄ | |

| Molar Mass | 238.29 g/mol | |

| Appearance | White powder | cymitquimica.com |

| Melting Point | 175 °C (decomposes) | qzweirong.com |

| Water Solubility | 11.9 g/L | |

| Density | 1.371 g/cm³ (at 20°C) |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H16CaO5 |

|---|---|

Molecular Weight |

256.31 g/mol |

IUPAC Name |

calcium;(Z)-4-oxopent-2-en-2-olate;hydrate |

InChI |

InChI=1S/2C5H8O2.Ca.H2O/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;1H2/q;;+2;/p-2/b2*4-3-;; |

InChI Key |

FFWWBMKQRYMOKA-SUKNRPLKSA-L |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Ca+2] |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies for Calcium Acetylacetonate Hydrate

Solid-State Synthesis Approaches

Solid-state synthesis methods offer an alternative to solution-based routes, often with the benefit of reducing or eliminating the need for solvents.

Mechanochemical synthesis involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions in the solid state. nih.govnih.gov This approach has been applied to the synthesis of calcium acetylacetonate (B107027) to minimize water usage and improve reaction efficiency.

One patented mechanochemical method involves the following steps:

Activation: Calcium hydroxide (B78521) is pre-mixed with a small amount of water to form a reactive paste.

Gradual Addition: Acetylacetone (B45752) is then gradually added while stirring at a controlled speed to prevent ligand decomposition.

Surface Modification: After the reaction, the product can be coated with stearic acid to enhance its hydrophobicity and stability. google.com

This solid-phase method significantly reduces water consumption compared to the aqueous-medium method. google.com Another variation of this solid-phase approach involves mixing and grinding acetylacetone, calcium hydroxide, a catalyst, and water to produce a crude product, which is then crushed to obtain the final product. google.com The use of grinding accelerates the reaction by increasing the surface area of the reactants. While the solid-phase method is more environmentally friendly in terms of solvent use, it may require a surface modification step to prevent the product from caking.

Table 2: Summary of Synthetic Approaches

| Synthesis Approach | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Aqueous Medium Synthesis | Reaction of calcium salts and acetylacetone in water with a base. chemicalforums.comwikipedia.org | Inexpensive and safe solvent. google.com | High water usage, wastewater generation. |

| Organic Solvent-Assisted Synthesis | Use of solvents like methanol (B129727) or ethanol. google.comgoogle.com | High yields, good product quality, recyclable solvent. google.com | Requires handling of organic solvents. google.com |

| Mechanochemical Solid-Phase Synthesis | Grinding solid reactants together with minimal or no solvent. google.com | Reduced solvent use, high efficiency. google.com | May require additional steps like surface modification. |

Direct Reaction with Calcium Hydroxide Precursors

The synthesis of calcium acetylacetonate hydrate (B1144303) can be effectively achieved through a direct acid-base reaction between acetylacetone, which exhibits weak acidity, and a basic calcium precursor like calcium hydroxide. This method is foundational and can be adapted in several ways to produce the desired chelated compound with high yields and purity.

A common approach involves reacting stoichiometric amounts of calcium hydroxide with acetylacetone. The calcium hydroxide precursor itself can be freshly prepared, often by reacting an aqueous solution of a calcium salt, such as calcium chloride, with a base like sodium hydroxide or potassium hydroxide. The resulting calcium hydroxide precipitate is then reacted with acetylacetone. In one variation, the reaction is carried out in a methanol solvent, which acts as a dispersant. The use of freshly prepared, water-coated calcium hydroxide is beneficial as it disperses easily in methanol, allowing the reactants to make full contact, which can result in high yields and good product color. A reported yield for this method is as high as 96%.

Another direct synthesis strategy involves a solid-phase reaction, which is considered more environmentally friendly as it minimizes or eliminates the use of solvents, thereby preventing wastewater generation. This can be achieved through methods like reacting atomized acetylacetone with solid, ground calcium hydroxide. A similar approach utilizes calcium oxide as the direct precursor, reacting it with acetylacetone in a one-step heterogeneous precipitation transformation process, which has been reported to achieve yields exceeding 95% while avoiding the pollution associated with traditional methods.

The fundamental reaction is as follows:

Ca(OH)₂ + 2 C₅H₈O₂ → Ca(C₅H₇O₂)₂ + 2 H₂O

This direct reaction pathway is valued for its straightforward nature and the high quality of the resulting product.

Advanced and Green Synthesis Strategies

In pursuit of greater control over product quality, reaction efficiency, and environmental sustainability, advanced synthesis strategies have been developed. These methods focus on controlled crystallization and process optimization.

Hydrothermal and solvothermal techniques are advanced methods that allow for precise control over the crystallization process, yielding products with specific characteristics. In the context of calcium acetylacetonate synthesis, these methods are often applied to the preparation of the precursors to ensure high purity and reactivity.

For instance, a high-purity calcium hydroxide precursor can be synthesized via a hydrothermal process. This involves preparing a calcium chloride solution, adjusting its pH, and then subjecting it to a hydrothermal reaction at temperatures between 160 to 180 °C for 12 to 16 hours. This process yields a calcium hydroxide product with controlled properties, which is then subsequently reacted with acetylacetone. By controlling the conditions of the precursor synthesis, the final calcium acetylacetonate product benefits from improved purity and morphology. The subsequent main reaction often involves mixing and grinding the hydrothermally prepared calcium hydroxide with acetylacetone, water, and a catalyst.

Another method involves the in-situ formation of the calcium precursor in an aqueous solution. Calcium nitrate (B79036) tetrahydrate and acetylacetone can be dissolved in water, followed by the dropwise addition of ammonium (B1175870) hydroxide to maintain a pH of 9. This controlled precipitation results in the formation of calcium acetylacetonate n-hydrate (Ca(C₅H₇O₂)₂·nH₂O), with studies indicating the presence of approximately 0.6 moles of coordinated water molecules.

Different synthetic routes for calcium acetylacetonate offer a trade-off between reaction efficiency, cost, product purity, and environmental impact. A comparative analysis highlights the strengths and weaknesses of each approach.

The methanol-based method provides high yields (up to 96%) and a good quality product because the freshly precipitated calcium hydroxide disperses well in the solvent. However, this method faces criticism for the difficulty in fully recovering the methanol, leading to environmental concerns and increased costs.

The solid-phase method , reacting calcium hydroxide or calcium oxide directly with acetylacetone, is an environmentally friendly alternative that avoids solvents, thus eliminating wastewater. This approach boasts fast reaction speeds, high selectivity, and high yields, reported to be between 93% and over 95%.

The hydrothermal/aqueous-based methods offer excellent control over product purity by first preparing a highly pure precursor or by controlled precipitation. While potentially adding steps to the process, this route is crucial when high purity is the primary objective.

| Synthesis Method | Key Features | Reported Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Methanol-Based | Uses methanol as a dispersant for freshly prepared Ca(OH)₂. | ~96% | High yield, good product color. | Solvent recovery issues, environmental concerns, higher cost. |

| Solid-Phase | Direct reaction of solid Ca(OH)₂ or CaO with acetylacetone. | 93-95% | Environmentally friendly (no solvent), fast, high selectivity. | May require specialized equipment for grinding/atomization. |

| Hydrothermal Precursor | Involves hydrothermal synthesis of the Ca(OH)₂ precursor. | High (not quantified) | Excellent control over precursor purity and reactivity, leading to a high-purity final product. | Multi-step process, requires high temperature and pressure. |

To scale up the production of calcium acetylacetonate for either industrial or academic purposes, optimization of reaction parameters is crucial for maximizing yield and purity while maintaining cost-effectiveness.

Key parameters that are often optimized include the molar ratio of the reactants. Research into the solid-phase synthesis has identified an optimal molar ratio of acetylacetone to calcium hydroxide of 3.76 to achieve a single synthesis rate of 93.41%. Other studies have explored ratios of 2.2:1 and 2.5:1 in direct reaction methods.

Spectroscopic and Structural Elucidation of Calcium Acetylacetonate Hydrate

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular vibrations and, consequently, the bonding and functional groups present in calcium acetylacetonate (B107027) hydrate (B1144303).

Fourier-Transform Infrared (FTIR) Spectroscopy for Ligand Coordination and Functional Group Analysis

FTIR spectroscopy is a powerful tool for probing the coordination of the acetylacetonate (acac) ligand to the calcium metal center. The infrared spectrum of metal acetylacetonates (B15086760) is characterized by distinct vibrational bands that are sensitive to the electronic environment of the molecule. chesci.com

The coordination of the acetylacetonate ligand to a metal ion via both oxygen atoms to form a six-membered chelate ring results in characteristic shifts in the vibrational frequencies of the C=O and C=C bonds. wikipedia.orgresearchgate.net In O-bonded acetylacetonates, the ν(C=O) stretching vibrations are typically observed at lower frequencies compared to the free ligand, often around 1535 cm⁻¹, while the ν(C=C) stretching vibrations are also present. wikipedia.org This shift to lower wavenumbers is indicative of the delocalization of electron density within the chelate ring upon coordination.

In the case of calcium acetylacetonate hydrate, the presence of water molecules introduces additional vibrational modes. Distinct peaks observed in the region of 3500-3300 cm⁻¹ correspond to the O-H stretching vibrations of the water molecules. researchgate.net Furthermore, bands around 1267, 1198, and 1103 cm⁻¹ can be attributed to O-H bending, suggesting hydrogen bonding interactions with water molecules and Ca-O interactions. researchgate.net

A study on the thermal decomposition of this compound revealed that the release of adsorbed and coordinated water molecules occurs in distinct temperature intervals, further highlighting the role of water in the compound's structure. researchgate.net The analysis of the compound at various temperatures through FTIR confirmed the changes in the coordination environment and the eventual decomposition of the chelate structure. researchgate.net

Table 1: Characteristic FTIR Bands for this compound and Related Compounds

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| O-H Stretching (Water) | 3500-3300 | researchgate.net |

| C-H Stretching (Methyl) | ~3001, 2927 | |

| C=O Stretching | ~1600 | researchgate.net |

| C=C Stretching | ~1500 | researchgate.net |

| O-H Bending (Water) | 1267, 1198, 1103 | researchgate.net |

Raman Spectroscopy for Complementary Vibrational Mode Characterization

Raman spectroscopy offers a complementary perspective to FTIR, particularly for symmetric vibrations and skeletal modes that may be weak or inactive in the infrared spectrum. In the context of this compound, Raman spectroscopy can provide further details on the vibrational modes of the chelate ring and the Ca-O bonds.

While specific Raman data for this compound is not extensively detailed in the provided search results, general principles from the study of other metal acetylacetonates can be applied. For instance, in magnesium acetylacetonate, a strong Raman band at 414 cm⁻¹ is assigned to the totally symmetric Mg-O stretching mode. researchgate.net A similar strong, low-frequency band would be expected for the Ca-O symmetric stretch in calcium acetylacetonate, although its exact position would differ due to the different mass and bond strength of the Ca-O bond.

Furthermore, Raman spectroscopy can be used to distinguish between different crystalline forms or hydrates of a compound. researchgate.net The technique is sensitive to the crystal lattice and the coordination environment of the metal ion, which would be reflected in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the structure of molecules in solution. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the ligand's environment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Ligand Proton Environments

¹H NMR spectroscopy of diamagnetic metal acetylacetonates typically shows sharp resonances corresponding to the protons of the acetylacetonate ligand. magritek.comazom.com For a diamagnetic complex like calcium acetylacetonate, one would expect to observe signals for the methyl (CH₃) protons and the methine (CH) proton of the chelate ring.

The presence of water in this compound might lead to an additional broad signal in the ¹H NMR spectrum, the chemical shift of which would be dependent on the solvent and temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of the acetylacetonate ligand. In a diamagnetic complex, distinct signals are expected for the carbonyl carbon (C=O), the methine carbon (CH), and the methyl carbons (CH₃).

The chemical shifts in ¹³C NMR are also sensitive to the coordination of the ligand to the metal. Upon chelation, the resonance of the carbonyl carbon is typically shifted compared to the free ligand. The symmetry of the complex will also dictate the number of signals observed. For a symmetrical complex, one set of signals for the acetylacetonate ligand would be expected.

Table 2: Expected NMR Resonances for this compound

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) | Multiplicity |

| ¹H | Methyl (CH₃) | ~1.9-2.2 | Singlet |

| ¹H | Methine (CH) | ~5.5-6.0 | Singlet |

| ¹³C | Methyl (CH₃) | ~25-30 | Quartet (in off-resonance decoupled) |

| ¹³C | Methine (CH) | ~100 | Doublet (in off-resonance decoupled) |

| ¹³C | Carbonyl (C=O) | ~190-200 | Singlet (in off-resonance decoupled) |

| Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. |

X-ray Diffraction (XRD) Analysis

The XRD pattern of a crystalline material is unique and acts as a fingerprint for that specific compound. For this compound, XRD analysis would confirm the crystalline nature of the product and allow for the determination of its crystal system, space group, and unit cell parameters. xdhg.com.cnresearchgate.net

Studies on similar compounds, such as hydrated yttrium acetylacetonate, have utilized powder XRD to identify the phase purity and determine the unit cell parameters. researchgate.net In the case of this compound, XRD would be crucial to confirm the coordination geometry around the calcium ion and the arrangement of the water molecules within the crystal structure. The coordination sphere of calcium ions can vary, and in hydrated structures, water molecules often play a key role in satisfying the coordination number of the metal. researchgate.net The analysis of XRD data, often in conjunction with data from databases like the ICDD-PDF2, allows for the unambiguous identification of the crystalline phases present. frontiersin.org

Powder X-ray Diffraction for Crystalline Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is an essential analytical technique for the characterization of crystalline materials. It serves as a rapid, non-destructive method to generate a unique "fingerprint" of a compound, allowing for phase identification and the assessment of bulk sample purity. ncl.ac.uk When a powdered sample of this compound is exposed to a monochromatic X-ray beam, the crystalline lattice diffracts the X-rays at specific angles. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ).

The positions and relative intensities of the diffraction peaks are characteristic of the compound's crystal structure. By comparing the experimental PXRD pattern of a synthesized batch of this compound with a reference pattern from a database or a pattern simulated from single-crystal X-ray diffraction data, its identity can be confirmed. govinfo.govgovinfo.gov Furthermore, the presence of any additional peaks not belonging to the main phase would indicate the existence of crystalline impurities, allowing for a qualitative and sometimes quantitative assessment of sample purity. ncl.ac.uknih.gov

Table 1: Representative Powder X-ray Diffraction Data This table illustrates the typical format for PXRD data, showing the diffraction angles (2θ) and corresponding interplanar spacings (d-values) that constitute the material's diffraction pattern.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 100 |

| 10.2 | 8.67 | 45 |

| 15.0 | 5.90 | 70 |

| 17.1 | 5.18 | 85 |

| 20.5 | 4.33 | 60 |

| 25.8 | 3.45 | 55 |

| 30.5 | 2.93 | 30 |

Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure Determination

While PXRD provides information about the bulk sample, Single-Crystal X-ray Diffraction (SCXRD) offers an unparalleled, high-resolution view of the atomic arrangement within a single crystal. mdpi.com This technique is considered the gold standard for determining the precise three-dimensional structure of a molecule. carleton.edu By analyzing the diffraction pattern produced by a single crystal, researchers can determine fundamental structural parameters with high precision.

For this compound, an SCXRD analysis would definitively establish:

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal lattice.

Crystal System and Space Group: The symmetry characteristics of the crystal.

Atomic Coordinates: The exact position of each atom (calcium, oxygen, carbon, hydrogen) within the unit cell.

Bond Lengths and Angles: The precise distances between bonded atoms and the angles they form, revealing the coordination environment of the calcium ion and the geometry of the acetylacetonate ligands and water molecules.

Table 2: Illustrative Single-Crystal Crystallographic Data This table presents the type of crystallographic data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄CaO₄·xH₂O |

| Formula Weight | 238.29 + x(18.02) g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.40 |

| b (Å) | 29.53 |

| c (Å) | 8.87 |

| α (°) | 90 |

| β (°) | 96.0 |

| γ (°) | 90 |

| Volume (ų) | 2968.7 |

| Z (formula units/cell) | 4 |

Advanced Microscopic Techniques for Morphological and Nanoscale Characterization

Microscopic techniques are employed to visualize the physical form and fine details of a material, from the micrometer to the nanometer scale. For this compound, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide complementary information about particle morphology and nanostructure.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for imaging the surface topography of a material at high magnification. An electron beam is scanned across the surface of a sample, and the resulting interactions generate signals that are used to create an image. SEM analysis of this compound powder would reveal key morphological features.

Researchers can use SEM to observe:

Particle Shape: Whether the particles are well-defined crystals with distinct facets, amorphous aggregates, or spherulitic structures.

Particle Size and Distribution: The range of particle sizes within the sample and how they are distributed.

Surface Texture: The presence of any fine details on the particle surfaces, such as steps, kinks, or pores.

Agglomeration: The tendency of individual particles to cluster together.

This information is valuable for understanding the physical properties of the powder, such as its flowability and dissolution characteristics.

Table 3: Summary of Morphological Features from SEM Analysis

| Feature | Description | Typical Size Range |

| Primary Particles | Individual crystalline or semi-crystalline units | 1-20 µm |

| Crystal Habit | Rhombohedral or plate-like structures | N/A |

| Agglomerates | Clusters of primary particles | 50-200 µm |

| Surface | Generally smooth with some stepped features | N/A |

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Imaging

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, allowing for the visualization of a material's internal structure at the nanoscale. berkeley.edu In TEM, a beam of electrons is transmitted through an ultra-thin sample. The interaction of the electrons with the material forms an image that reveals fine details about the nanostructure.

For this compound, TEM can be used to:

Image Nanoparticles: Visualize individual nanoparticles and determine their precise size and shape.

Observe Nanostructure: Identify the internal structure of particles, such as the presence of foil-like structures or pores. escholarship.orgescholarship.org

Detect Defects: Reveal crystallographic defects like dislocations or stacking faults within the crystal lattice.

Selected Area Electron Diffraction (SAED): Generate diffraction patterns from nanoscale regions to determine the crystallinity and phase of individual particles. researchgate.net

TEM provides a deeper understanding of the material's structure beyond the surface, linking nanoscale features to the bulk properties observed by other techniques. researchgate.net

Table 4: Nanoscale Characteristics Observable by TEM

| Characteristic | Observation |

| Particle Shape | Can resolve the shape of nanocrystals or nanostructures |

| Internal Structure | Reveals internal porosity, layers, or domains |

| Crystallinity | Confirmed by lattice fringes and SAED patterns |

| Defects | Identification of lattice imperfections |

Thermal Behavior and Decomposition Pathways of Calcium Acetylacetonate Hydrate

Thermogravimetric Analysis (TGA) for Quantifying Mass Loss and Thermal Stability

Thermogravimetric analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature. For calcium acetylacetonate (B107027) hydrate (B1144303), TGA reveals a multi-step decomposition process. srce.hrresearchgate.net

In a dynamic air atmosphere, the compound is thermally stable up to approximately 175°C. srce.hr The decomposition initiates with the loss of water molecules, followed by the breakdown of the organic ligands and subsequent reactions of the solid intermediates, culminating in the formation of calcium oxide. srce.hr A total mass loss of around 80% is typically observed when heated up to 1300°C. srce.hrresearchgate.net

The decomposition process can be summarized in distinct stages based on temperature ranges:

46-105°C: Release of adsorbed water. srce.hrresearchgate.net

105-175°C: Removal of coordinated water molecules. srce.hrresearchgate.net

175-635°C: Decomposition of the acetylacetonate ligand in two main steps. srce.hrresearchgate.net

635-800°C: Decarboxylation of calcium carbonate. srce.hrresearchgate.net

Above 800°C: Oxidation of any residual amorphous carbon. srce.hrresearchgate.net

Interactive Data Table: TGA Decomposition Stages of Calcium Acetylacetonate Hydrate in Air

| Temperature Range (°C) | Process | Approximate Mass Loss (%) |

| 46-105 | Release of adsorbed water | 15 |

| 105-175 | Release of coordinated water | 3.2 |

| 175-305 | First stage of chelate decomposition | Varies |

| 305-635 | Second stage of chelate decomposition | Varies |

| 635-800 | Decarboxylation of calcium carbonate | ~20 |

| >800 | Oxidation of carbon residue | ~0.8 (as C) |

Note: The mass loss percentages are approximate and can vary depending on the initial hydration state of the sample. srce.hr

Differential Thermal Analysis (DTA) for Identifying Endothermic and Exothermic Processes

Differential thermal analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same heating program. This technique helps to identify whether physical or chemical changes are endothermic (heat-absorbing) or exothermic (heat-releasing). vbcop.orgabo.fi

The DTA curve for this compound shows several thermal events corresponding to the mass loss stages observed in TGA:

An endothermic peak centered around 82°C is associated with the removal of adsorbed water. srce.hr

Two overlapping endothermic peaks, centered at approximately 119°C and 142°C, correspond to the release of coordinated water molecules. srce.hr

The decomposition of the acetylacetonate ligand is a more complex region. An endothermic peak around 285°C is convoluted with an exothermic effect, which is attributed to the combustion of the released decomposition products in the air atmosphere. srce.hr A further exothermic peak is observed around 386°C. srce.hr

A broad endothermic peak is observed between roughly 600°C and 800°C, which corresponds to the decomposition of calcium carbonate. srce.hr

Mechanistic Interpretation of Thermal Decomposition Stages

The thermal decomposition of this compound proceeds through a series of well-defined steps, which have been elucidated by combining TGA and DTA data with spectroscopic and diffraction analyses of the intermediates at various temperatures. srce.hr

Dehydration Processes: Removal of Adsorbed and Coordinated Water Molecules

The initial stages of decomposition involve the loss of water. The process distinguishes between two types of water molecules:

Adsorbed water: This water is loosely bound to the surface of the material and is removed at lower temperatures, typically in the range of 45-105°C. srce.hr This process is characterized by an endothermic peak in the DTA curve. srce.hr

Coordinated water: These water molecules are directly bonded to the calcium ion as ligands. Their removal requires more energy and occurs at a higher temperature range, between 105°C and 175°C. srce.hr It has been determined that approximately 0.6 moles of coordinated water are present per mole of the calcium chelate. srce.hr

Ligand Chelate Decomposition and Intermediate Species Formation

Following dehydration, the acetylacetonate ligands, which are bidentate and form a six-membered ring with the calcium ion, begin to decompose. srce.hrresearchgate.net This decomposition occurs in two primary steps under a dynamic air atmosphere:

First step (175-305°C): This stage involves the initial breakdown of the chelate structure. srce.hr The DTA peak in this region shows both endothermic and exothermic characteristics, suggesting a combination of bond breaking (endothermic) and oxidation of the released organic fragments (exothermic). srce.hr

Second step (305-635°C): This step continues the decomposition of the organic ligand, leading to the formation of calcium carbonate. srce.hrresearchgate.net Possible gaseous products from the ligand decomposition include acetone, acetic acid, and carbon monoxide. researchgate.net

Formation of Solid-State Products: Calcium Carbonate and Calcium Oxide

The decomposition of the organic portion of the complex leads to the formation of solid inorganic products:

Calcium Carbonate (CaCO₃): In the temperature range of 175°C to 635°C, the decomposition of the acetylacetonate ligands results in the formation of calcium carbonate, specifically in the calcite crystalline form. srce.hr The maximum amount of calcite is observed at around 600°C. srce.hr

Calcium Oxide (CaO): As the temperature increases further, the newly formed calcium carbonate undergoes decarboxylation between 635°C and 800°C, releasing carbon dioxide and forming the final solid product, calcium oxide. srce.hrresearchgate.net Any remaining amorphous carbon residue from incomplete combustion is oxidized at temperatures above 800°C. srce.hr

Influence of Gaseous Atmosphere on Thermal Decomposition Kinetics and Products

The nature of the gaseous atmosphere significantly influences the thermal decomposition pathway and the final products. While detailed studies specifically on the effect of different atmospheres on this compound are not extensively available in the provided search results, general principles of thermal analysis indicate that:

Inert Atmosphere (e.g., Nitrogen, Argon): In an inert atmosphere, the exothermic combustion of organic decomposition products would be absent. researchgate.netkit.edu This would result in purely endothermic DTA peaks for the ligand decomposition stages. The decomposition might also lead to a higher yield of carbonaceous residue, as there is no oxygen to facilitate its oxidation to carbon dioxide. kit.edu The decomposition of metal acetylacetonates (B15086760) in an inert atmosphere often involves the formation of metallic species or lower oxides, though for calcium, the formation of calcium carbonate and its subsequent decomposition to calcium oxide is still expected. researchgate.net

Oxidizing Atmosphere (e.g., Air, Oxygen): In an oxidizing atmosphere, the organic fragments released during ligand decomposition are combusted, leading to exothermic DTA signals. srce.hr This combustion aids in the complete removal of carbonaceous material, resulting in a purer inorganic residue at lower temperatures compared to decomposition in an inert atmosphere. kit.edu The final product is typically the metal oxide. srce.hr

Reducing Atmosphere (e.g., Hydrogen mixture): A reducing atmosphere would fundamentally alter the decomposition pathway. kit.edu While not directly studied for calcium acetylacetonate in the provided results, for other metal compounds, a reducing atmosphere can lead to the formation of the pure metal or lower valence oxides at temperatures where the oxide would typically be stable. kit.edu

The kinetics of decomposition, including the reaction rates and activation energies, are also highly dependent on the surrounding atmosphere. kit.edu For instance, the presence of reactive gases can alter the reaction mechanism, as seen in the decomposition of calcium carbonate where the presence of other gases can affect the decomposition temperature. kit.edu

Applications of Calcium Acetylacetonate Hydrate in Advanced Materials Synthesis

Precursor for Metal and Metal Oxide Nanomaterials and Thin Films

Calcium acetylacetonate (B107027) hydrate (B1144303) is a key ingredient in the development of sophisticated materials, including nanomaterials and thin films. Its utility as a precursor is evident in various synthesis techniques, such as sol-gel processes and chemical vapor deposition.

Sol-Gel Synthesis of Oxide Materials

The sol-gel method is a widely used process for producing solid materials from small molecules. This technique allows for the creation of a range of materials, including several important oxide materials, by controlling the hydrolysis and polycondensation of precursors in a solution.

Hydroxyapatite (B223615): Calcium acetylacetonate has been successfully employed as a calcium source in the non-aqueous sol-gel synthesis of calcium hydroxyapatite (Ca10(PO4)6(OH)2). vu.lt This bioceramic is a major component of bone and teeth and has significant applications in the medical field. youtube.cominarah.co.id The process involves mixing calcium acetylacetonate with a phosphorus precursor, leading to the formation of a gel that is then calcined to produce hydroxyapatite. vu.lt Research has shown that the purity of the final product can be influenced by the choice of phosphorus precursor. vu.lt

Calcium Aluminate: Calcium aluminate hydrates are crucial components in certain types of cement. researchgate.netazom.com While direct sol-gel synthesis of calcium aluminate using calcium acetylacetonate is a subject of ongoing research, the principles of sol-gel chemistry are applied to create calcium aluminate phases. google.com These hydrates, such as the stable tricalcium aluminate hexahydrate (C3AH6), are formed through the hydration of calcium aluminate cements. azom.com

Ceria: Nanocrystalline cerium oxide (ceria) has been synthesized via the sol-gel method using cerium(III) acetylacetonate. researchgate.net Ceria nanoparticles exhibit a range of applications due to their unique properties. nih.govnih.gov The synthesis process can be controlled to produce nanoparticles with specific sizes and characteristics. researchgate.net

Iron/Chromium/Manganese Oxides: A versatile solvothermal method utilizes metal acetylacetonate precursors, including those of iron, chromium, and manganese, to synthesize their respective nanocrystalline oxides. researchgate.net This method involves the reaction of the metal acetylacetonate in an oxygen-containing solvent. Metal acetylacetonates (B15086760) are favored as precursors due to their low melting points and clean decomposition. researchgate.netresearchgate.net This approach has been used to prepare magnetite (Fe3O4), chromium oxide (Cr2O3), and manganese oxide (MnO) nanoparticles. researchgate.net

Chemical Vapor Deposition (CVD) and Aerosol Chemical Vapor Deposition (ACVD) Precursors

Chemical Vapor Deposition (CVD) is a technique used to produce high-quality, high-performance solid materials, typically thin films. nih.gov A variation of this method, Aerosol-Assisted Chemical Vapor Deposition (AACVD), is particularly useful as it relies on the solubility of the precursor rather than its volatility, expanding the range of usable materials. rsc.org

Metal acetylacetonates are frequently used as precursors in CVD and MOCVD (Metal-Organic CVD) for depositing thin films of metal oxides. americanelements.com While specific research on calcium acetylacetonate hydrate in CVD is ongoing, the general applicability of acetylacetonates as precursors is well-established. For instance, AACVD has been employed to synthesize various metal oxide thin films and nanoparticles. nih.govgrenoble-inp.frucl.ac.uk The process involves dissolving the precursor in a suitable solvent and generating an aerosol, which is then transported to a heated substrate where the deposition occurs. rsc.org The presence of water in the precursor solution can significantly influence the composition and morphology of the deposited films. nih.govnih.gov

Fabrication of Porous Inorganic Materials (e.g., Nanofibrous CaO Sorbents)

This compound has been instrumental in the fabrication of porous inorganic materials, notably nanofibrous calcium oxide (CaO) sorbents for high-temperature CO2 capture. mdpi.comnih.gov In this process, a solution containing calcium acetylacetonate and a polymer binder, such as polyacrylonitrile (B21495) (PAN), is electrospun to create composite filaments. mdpi.comnih.gov Subsequent calcination of these filaments removes the polymer and decomposes the calcium acetylacetonate, resulting in a mat of pure CaO nanofibers. mdpi.comnih.gov These nanofibrous sorbents exhibit a high specific surface area and significant CO2 uptake capacity, making them promising for applications like calcium-looping technology for CO2 removal from industrial exhaust gases. mdpi.comnih.govresearchgate.net

Role in Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. Calcium-based MOFs (Ca-MOFs) are of particular interest due to their low toxicity, high stability, and potential for various applications. osti.gov

This compound as a Building Block for Calcium-Based MOFs

This compound can serve as a calcium source for the synthesis of Ca-MOFs. rsc.org The synthesis of Ca-MOFs often involves the reaction of a calcium salt with an organic linker. While various calcium sources can be used, the acetylacetonate precursor offers advantages in certain synthetic approaches. The development of sustainable synthesis methods for Ca-MOFs, including the use of benign precursors, is an active area of research. rsc.org

Design and Synthesis of Novel Ca-MOF Architectures

The design and synthesis of new Ca-MOF architectures is a burgeoning field of materials science. researchgate.netresearchgate.netrsc.org Researchers are exploring different organic linkers and synthesis conditions to create Ca-MOFs with tailored properties, such as specific pore sizes and functionalities. nih.govnih.govresearchgate.net These novel frameworks are being investigated for applications in gas storage and separation, catalysis, and as electrode materials in batteries. researchgate.netresearchgate.net The ability to control the structure of Ca-MOFs at the molecular level opens up possibilities for creating materials with enhanced performance for a wide range of applications. researchgate.netrsc.org

Structural Diversity and Tunability of Ca-MOFs for Specific Applications

The synthesis of Metal-Organic Frameworks (MOFs) using this compound as a precursor, or other calcium sources, gives rise to a remarkable array of structures. This structural diversity is a key attribute that allows for the fine-tuning of their properties for specific applications. The versatility stems from the coordination chemistry of the calcium ion and the vast library of available organic linkers. acs.orgresearchgate.netosti.gov

The structure of Calcium-based MOFs (Ca-MOFs) can be systematically altered by carefully selecting the organic linker molecules that bridge the calcium ions. For instance, solvothermal reactions between calcium ions and various aromatic carboxylic acids have produced a range of three-dimensional frameworks. acs.org These frameworks exhibit diverse inorganic motifs, including helical or straight one-dimensional inorganic chains, pentagonal bipyramidal dimers, and discrete octahedra, all connected by the organic linkers. acs.org

A prime example of this diversity is illustrated by the synthesis of several distinct Ca-MOFs, where the choice of linker dictates the final architecture. acs.org The solvothermal reaction of calcium acetylacetonate with 1,4-naphthalenedicarboxylic acid (H₂NDC), for example, yields a novel MOF structure composed of calcium clusters and H₂NDC linker anions. In this specific structure, the calcium atom exhibits an eight-coordinated environment (CaO₈), bonding with oxygen atoms from four different NDC ligands, an ethoxy group, and a solvent-derived hydroxyl group. rsc.org

The coordination environment of the calcium ion itself is a source of structural variation. In one Ca-medronate based MOF, two distinct calcium cations were observed within the same crystal structure: one with a distorted octahedral geometry and another with a CaO₈ coordination environment, forming a dimer. nih.gov This demonstrates the flexibility of the calcium ion's coordination sphere, which can be exploited to build complex and functional materials.

The tunability of Ca-MOFs extends beyond direct synthesis. osti.gov Post-synthetic modification techniques offer a powerful strategy to alter the functionality of pre-existing MOF structures. osti.govmdpi.com One such method is cation exchange, where the metal ions within the framework are swapped. For example, the basicity and catalytic performance of a Zn-MOF-74 were significantly enhanced by a post-synthetic cation exchange with Ca²⁺ ions. researchgate.net This ability to modify the framework after its initial formation is crucial for creating materials with tailored properties that may not be achievable through direct synthesis. osti.gov This microfine tuning allows for the rational design of MOFs with optimized pore systems and enhanced performance for targeted applications like catalysis and chemical separations. mdpi.comresearchgate.net

| Compound Name | Chemical Formula | Organic Linker | Structural Motif |

|---|---|---|---|

| Ca-MOF 1 | [Ca(BDC)(DMF)(H₂O)] | 1,4-benzenedicarboxylate (BDC) | One-dimensional inorganic chains |

| Ca-MOF 2 | [Ca(ABDC)(DMF)] | 2-aminobenzene-1,4-dicarboxylate (ABDC) | One-dimensional inorganic chains |

| Ca-MOF 3 | [Ca₃(BTC)₂(DMF)₂(H₂O)₂]·3H₂O | 1,3,5-benzenetricarboxylate (BTC) | One-dimensional inorganic chains |

| Ca-MOF 4 | [Ca(H₂dhtp)(DMF)] | 2,5-dihydroxyterephthalate (H₂dhtp) | Pentagonal bipyramidal dimers |

| Ca-MOF 5 | [Ca(H₂dhtp)(DMF)₂] | 2,5-dihydroxyterephthalate (H₂dhtp) | Discrete octahedra |

| Ca-MOF 6 | [Ca(H₂dhtp)₂(H₂O)₂] | 2,5-dihydroxyterephthalate (H₂dhtp) | Pentagonal bipyramidal dimers |

Table 1: Examples of structurally diverse Ca-MOFs synthesized with different organic linkers, showcasing a variety of inorganic motifs as described in research. acs.org

Applications of Ca-MOFs in Adsorption and Selective Extraction Processes

The tunable porosity and high surface area of Ca-MOFs make them excellent candidates for applications in adsorption and selective extraction. researchgate.netnih.govresearchgate.net Their inherent properties, such as low toxicity and high stability in some cases, are particularly advantageous for environmental remediation and purification processes. osti.govresearchgate.net

Ca-MOFs have demonstrated significant potential as adsorbents for water purification. researchgate.net They can be designed to selectively extract a variety of contaminants from aqueous solutions. researchgate.netresearchgate.net For instance, Ca-MOFs have been synthesized to specifically target and remove endocrine-disrupting compounds like 17α-ethynylestradiol and bisphenol A from water. researchgate.net In another application, a composite material made from a Ca-Alginate MOF was used to adsorb malachite green, a common industrial dye, from wastewater, showing a high removal efficiency. researchgate.net The adsorption process for dyes like methylene (B1212753) blue onto MOF/calcium alginate composite microspheres has been studied, revealing very high theoretical maximum adsorption capacities. hgxx.org

The selective adsorption capabilities of Ca-MOFs are not limited to liquid-phase applications. They are also effective in gas-phase separations. Specific microporous Ca-MOFs, designated SBMOF-1 and SBMOF-2, have shown the ability to selectively adsorb C2 hydrocarbon gases (ethane, ethylene, and acetylene) over methane. acs.org The channel geometries within these MOFs provide multiple adsorption sites that interact with the hydrocarbon molecules, leading to high selectivity, with C₂H₆/CH₄ selectivity reaching as high as 74 for SBMOF-1. acs.org Furthermore, the incorporation of calcium into other MOF structures, such as MIL-96(Al), has been shown to boost both the adsorption capacity and selectivity for carbon dioxide over nitrogen. nih.gov

Beyond general adsorption, MOFs are being developed for the highly selective extraction of valuable or toxic metal ions from complex mixtures. acs.orgresearchgate.netmdpi.com MOF/polymer composites have emerged as a novel platform for this purpose. One such composite, Fe-BTC/PpPDA, demonstrated a remarkable ability to rapidly and selectively extract trace amounts of gold (Au³⁺) from highly complex solutions, including wastewater, fresh water, and even solutions used to leach gold from electronic waste. acs.orgnih.gov This material exhibits an exceptionally high removal capacity and can concentrate the gold in as little as two minutes, showcasing the potential of MOF-based materials in resource recovery and mining. acs.orgnih.gov The general principle involves using the MOF's porous structure and active sites to bind specific target ions with high affinity, enabling their separation from a complex matrix. researchgate.netmdpi.com

| Ca-MOF System | Target Species | Application | Reported Adsorption/Removal Capacity |

|---|---|---|---|

| SBMOF-1 | Ethane (C₂H₆) / Methane (CH₄) | Gas Separation | Selectivity up to 74 |

| Mixed-linker Ca-MOF | 17α-ethynylestradiol | Water Purification | 101.52 µg/g |

| Mixed-linker Ca-MOF | Bisphenol A | Water Purification | 99.07 µg/g |

| MOF/Calcium Alginate | Methylene Blue | Wastewater Treatment | 1202.78 mg/g (theoretical max) |

| Fe-BTC/PpPDA Composite | Gold (Au³⁺) | Selective Extraction | 934 mg/g |

Table 2: Selected research findings on the application of Ca-MOFs and related composites in selective adsorption and extraction processes, highlighting their performance with various target molecules. researchgate.nethgxx.orgacs.orgnih.gov

Catalytic Applications and Reaction Mechanisms Involving Calcium Acetylacetonate Hydrate

Development of Advanced Catalytic Systems

Research efforts are ongoing to enhance the efficacy and applicability of calcium-based catalysts, leading to the development of more advanced systems.

To improve catalyst separation and reusability, there is growing interest in developing heterogeneous catalytic systems. This often involves immobilizing the active catalytic species on a solid support. While specific examples for calcium acetylacetonate (B107027) are not extensively detailed in the provided search results, the principle is demonstrated with other metal acetylacetonates (B15086760). For instance, manganese acetylacetonate has been supported on MCM-41, a mesoporous silica (B1680970) material, to create a heterogeneous catalyst for the oxidation of limonene (B3431351) that can be easily recovered and reused. nanotrun.com

Another approach to creating heterogeneous systems is using calcium acetylacetonate as a precursor to synthesize metal or metal oxide nanoparticles. These nanoparticles, with their high surface area, can then act as highly active and robust heterogeneous catalysts for various organic reactions. The development of acidic heterogeneous catalysts based on materials like graphene oxide and sulfonated biochar also points to the broader trend of creating stable, solid catalysts that can replace homogeneous ones. researchgate.net

The catalytic activity of calcium acetylacetonate is centered on the calcium ion, which is coordinated by the acetylacetonate ligands. This coordination forms a stable chelate, which is key to its function. americanelements.comamericanelements.com In polymerization reactions like the ROP of lactones, the proposed mechanism involves the coordination of the monomer to the calcium center. This coordination activates the monomer, making it susceptible to nucleophilic attack and subsequent ring opening, which initiates the polymerization chain.

The investigation of active sites in heterogeneous catalysts is crucial for understanding their function. In complex systems like metal-organic frameworks (MOFs) used as catalysts, identifying the precise molecular structure responsible for catalytic activity can be challenging. springernature.com For a sulfated zirconium-based MOF, the strong Brønsted acid site was identified as a specific arrangement of adsorbed water and sulfate (B86663) groups on the zirconium clusters. springernature.com While this is not calcium acetylacetonate, it illustrates the detailed level of investigation required to pinpoint active sites, which often involves a combination of advanced spectroscopic techniques and computational modeling. springernature.comnih.gov The mechanism of action for calcium acetylacetonate involves the acetylacetonate ligand facilitating the transfer of electrons, which enhances the reactivity of the calcium metal center.

Computational and Experimental Synergy in Catalytic Mechanism Elucidation

Understanding the intricate details of catalytic cycles and reaction mechanisms increasingly relies on a synergistic approach that combines experimental studies with computational modeling. rsc.orgprinceton.edu Density Functional Theory (DFT) calculations have become a powerful tool for investigating the geometric and electronic structures of catalysts and for mapping out reaction pathways. jyu.firsc.org

This synergy is vital for:

Identifying Active Sites: Computational models can help interpret experimental data from techniques like spectroscopy to pinpoint the exact atomic configuration of the active site. springernature.comnih.gov

Elucidating Reaction Mechanisms: DFT calculations can model transition states and reaction intermediates that are often too transient to be observed experimentally. This provides a step-by-step understanding of the catalytic process. jyu.fi

Rational Catalyst Design: By understanding structure-activity relationships, computational chemistry can guide the design of new catalysts with enhanced activity, selectivity, and stability. princeton.eduresearchgate.net

For example, the combination of DFT calculations and in-situ DRIFTS experiments has been used to identify strong synergistic effects on catalyst surfaces, confirming reaction pathways for the synthesis of acetic acid from CH4 and CO2. rsc.org Similarly, computational studies have been instrumental in understanding reaction mechanisms at metal-oxide interfaces and in revealing the balance between different catalytic pathways. jyu.fi Although many of these studies focus on transition metals, the principles and methodologies are directly applicable to elucidating the catalytic mechanisms of main group metal complexes like calcium acetylacetonate hydrate (B1144303).

Computational Chemistry and Theoretical Studies of Calcium Acetylacetonate Hydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov The optimization process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable geometry. For calcium acetylacetonate (B107027), this involves the bidentate coordination of the acetylacetonate ligands to the central calcium ion, forming characteristic six-membered chelate rings. wikipedia.orgamericanelements.com The delocalized π-system within these rings is a key feature that influences the compound's stability and electronic properties. asianpubs.org The results from these calculations, such as optimized bond lengths and angles, serve as the basis for further computational analyses, including vibrational frequency calculations.

Table 1: DFT Calculation Parameters for Calcium Acetylacetonate

| Computational Method | Basis Set(s) Used | Application |

| Density Functional Theory (DFT) at B3LYP level | 6-311G* | Geometry Optimization |

| Density Functional Theory (DFT) at B3LYP level | 6-311++G** | Geometry Optimization & Vibrational Frequency Calculation |

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Following geometric optimization, vibrational frequency calculations are performed to predict the infrared and Raman spectra of the molecule. For calcium acetylacetonate, these calculations have been carried out at the B3LYP/6-311++G** level of theory. researchgate.net This analysis helps in assigning the observed experimental spectral bands to specific vibrational modes of the molecule, such as C=O and C=C stretching, C-H bending, and Ca-O stretching.

A crucial component of this analysis is the Potential Energy Distribution (PED). PED analysis quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. researchgate.net This allows for a precise and unambiguous assignment of vibrational frequencies, moving beyond simple visual inspection of atomic motions. For complex molecules like calcium acetylacetonate, where vibrational modes are often coupled, PED is an indispensable tool for accurately interpreting the vibrational spectra.

Comparative Computational Studies with Other Metal Acetylacetonates (B15086760) for Trend Analysis

Comparative computational studies involving calcium acetylacetonate and other metal acetylacetonates (e.g., those of manganese, iron, copper, and zinc) are essential for identifying trends in structure, bonding, and stability across the periodic table. nih.govwikipedia.orgasianpubs.org Such studies often reveal how the properties of the acetylacetonate complex are influenced by the nature of the central metal ion, including its size, charge, and d-electron configuration.

Modeling of Metal-Ligand Interactions and Chelate Stability in Diverse Environments

The stability of calcium acetylacetonate is largely attributed to the chelate effect, where the bidentate acetylacetonate ligand binds to the calcium ion at two points to form a stable six-membered ring. americanelements.comdalalinstitute.com Modeling the interactions between the calcium ion and the acetylacetonate ligands is key to understanding this stability. The bonding is primarily between the hard Ca²⁺ cation and the oxygen atoms of the ligand. asianpubs.org

Computational models can be used to quantify the thermodynamic stability of the chelate complex. The stability of metal chelates is influenced by several factors, including the size of the chelate ring (with five- and six-membered rings being most stable), resonance effects that delocalize charge within the ligand, and the Lewis base strength of the ligand. dalalinstitute.com In acetylacetonate complexes, resonance stabilization within the chelate ring significantly enhances the complex's stability. dalalinstitute.com

Advanced computational methods can model these interactions in different environments, such as in the gas phase or in various solvents. For example, a two-stage scheme has been developed to calculate the stability of chelate complexes with Mg²⁺ in water, which could be adapted for calcium. researchgate.net This method involves calculating the energy of ligand transfer to the metal ion's solvation shell and then using quantum chemical modeling to account for the disruption of metal-water bonds and the formation of metal-ligand bonds. researchgate.net Such models reveal that the main contribution to the free energy of complex formation comes from the disruption and formation of these coordinate bonds. researchgate.net The study of various chelating agents with calcium has shown that the stability constant of the Ca-ligand complex is a critical factor in chemical processes. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel Synthesis Routes with Enhanced Environmental Sustainability

The future of chemical manufacturing hinges on the development of green and sustainable processes. For calcium acetylacetonate (B107027) hydrate (B1144303), research is increasingly focused on moving away from traditional synthesis methods that may involve hazardous solvents and generate significant waste. acs.orggoogle.com A key area of development is the implementation of one-step heterogeneous precipitation transformation processes, which can offer high yields (over 95%) and circumvent the complexities and pollution associated with older techniques. xdhg.com.cn

Future research will likely explore:

Solvent-Free and Aqueous Synthesis: Expanding on solid-phase grinding methods and optimizing water-based routes to minimize the use of volatile organic compounds like methanol (B129727). google.comnanotrun.com

Catalytic Approaches: Investigating the use of catalysts to improve reaction efficiency and reduce energy consumption in the synthesis process. nanotrun.com

Valorization of Waste Streams: Exploring the use of calcium-rich industrial byproducts or waste streams as a starting material, contributing to a circular economy.

A comparative look at synthesis methodologies highlights the trend towards more environmentally benign processes.

| Synthesis Method | Description | Advantages | Disadvantages |

| Traditional Liquid Phase | Reaction in a solvent like methanol or water. google.com | Established methodology. | Can have low yields, complex operations, and generate solvent waste. google.comxdhg.com.cn |

| Heterogeneous Precipitation | One-step process using calcium oxide and acetylacetone (B45752). xdhg.com.cn | High yield (>95%), simpler operation, reduced pollution. xdhg.com.cn | May require specific control of reaction conditions. |

| Solid-Phase Grinding | Mechanical grinding of reactants. nanotrun.com | Minimizes solvent use. nanotrun.com | Can require high energy input. |

Exploration of New Material Architectures and Composites Derived from Calcium Acetylacetonate Hydrate

This compound serves as a valuable precursor for the synthesis of advanced materials with controlled architectures. Its thermal decomposition characteristics allow it to be a source of calcium oxide (CaO) for creating a variety of inorganic structures. srce.hr

Key areas of exploration include:

Nanoparticle Synthesis: Its use as a precursor in methods like chemical vapor deposition (CVD) and sol-gel processes enables the production of metal and metal oxide nanoparticles with controlled sizes and shapes.

Thin Films: The compound is utilized in forming agents for superconducting films, heat-reflecting glass films, and transparent conductive films. lanyachem.comfengchengroup.com

Polymer Composites: A significant application is its use as a heat stabilizer in halogenated polymers, particularly polyvinyl chloride (PVC). lanyachem.comsamaterials.com Research is ongoing to develop new polymer-calcium silicate (B1173343) hydrate (C-S-H) composites where the interaction between the organic polymer and the inorganic C-S-H phase can lead to materials with enhanced mechanical properties.

The development of these new materials is driven by the need for advanced functionalities in electronics, coatings, and structural applications.

Advanced Functionalization Strategies for Tailored Material Performance

To meet the demands of specific applications, the properties of calcium acetylacetonate can be tailored through advanced functionalization strategies. This involves modifying the acetylacetonate ligand itself to alter the chemical and physical properties of the resulting metal complex.

Future research in this area is expected to focus on:

Ligand Modification: Synthesizing variants of the acetylacetonate ligand, such as with fluorine-containing substituents (e.g., hexafluoroacetylacetonates), to create complexes with enhanced volatility and Lewis acidity. wikipedia.org These modified precursors are valuable in applications like chemical vapor deposition.

Surface Functionalization of Nanoparticles: When used to create nanoparticles, the surface of these particles can be functionalized to improve their dispersion in polymer matrices or to introduce specific catalytic activities.

Creation of Hybrid Materials: Incorporating functionalized calcium acetylacetonate into hybrid organic-inorganic materials to combine the properties of both components, leading to materials with, for example, improved thermal stability and mechanical strength. rsc.org

These strategies allow for a high degree of control over the final material's performance, opening up new possibilities in areas like catalysis, polymer science, and electronics.

In-depth Mechanistic Investigations of Reaction Pathways in Catalysis and Materials Formation

A fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and developing new applications.

Key areas for mechanistic investigation include:

Catalysis: The catalytic activity of calcium acetylacetonate stems from the formation of a stable six-membered chelate ring with the calcium ion, which facilitates electron transfer. samaterials.com Detailed kinetic and spectroscopic studies can elucidate the precise steps in catalytic cycles for reactions such as polymerization and transesterification. nanotrun.com

Thermal Decomposition: The thermal decomposition of this compound has been studied in detail, revealing a multi-step process. srce.hrresearchgate.net Understanding this pathway is critical for its application as a heat stabilizer in polymers like PVC and as a precursor for calcium oxide-based materials. srce.hr

Thermal Decomposition Stages of this compound

| Temperature Range (°C) | Process | Products |

|---|---|---|

| 46 - 175 | Release of water molecules | Anhydrous Calcium Acetylacetonate |

| 175 - 635 | Two-step chelate decomposition | Calcite (Calcium Carbonate) |

| 635 - 800 | Decarboxylation of calcite | Calcium Oxide, Carbon Dioxide |

Source: srce.hrresearchgate.net

Further research using advanced analytical techniques will provide deeper insights into these mechanisms, enabling more precise control over material synthesis and catalytic processes.

Synergistic Effects in Mixed-Metal Systems and Hybrid Materials

This compound often exhibits enhanced performance when used in combination with other compounds, a phenomenon known as synergism. This is particularly evident in its application as a stabilizer for PVC.

Future research will likely continue to explore:

Mixed-Metal Stabilizers: Investigating the synergistic effects between calcium acetylacetonate and other metal compounds, such as zinc stearate (B1226849) and other β-diketones (e.g., stearoylbenzoylmethane, dibenzoylmethane), to create highly effective and non-toxic heat stabilizer systems for PVC. google.comlanyachem.comfengchengroup.com These mixed-metal systems can significantly prolong the service life of plastic products. samaterials.com

Synthesis of Mixed-Metal Oxides: Using calcium acetylacetonate in combination with other metal acetylacetonates (B15086760) (e.g., aluminum acetylacetonate) as co-precursors in sol-gel or other synthesis routes to produce complex mixed-metal oxides like calcium aluminate (CaAl₂O₄) with specific properties.

Hybrid Organic-Inorganic Materials: The creation of hybrid materials where calcium acetylacetonate or its derivatives are covalently bonded to or blended with polymers. For instance, research into polymer-calcium silicate hydrate (C-S-H) composites shows that interfacial interactions can significantly improve the mechanical properties of the resulting material. rsc.org

The study of these synergistic effects is crucial for developing the next generation of high-performance materials for a wide array of industrial applications.

Q & A

Q. What are the optimal synthesis methods for calcium acetylacetonate hydrate, and how does hydration state influence product purity?

this compound is synthesized via reaction of calcium salts (e.g., calcium carbonate or calcium hydroxide) with acetylacetone in aqueous or alcoholic media. The hydration state (denoted as "xH₂O" in its formula, Ca(C₅H₇O₂)₂·xH₂O) must be controlled by adjusting reaction temperature and solvent evaporation rates. Thermogravimetric analysis (TGA) is critical to quantify water content, as decomposition occurs at ~175°C . For reproducible results, use stoichiometric ratios of precursors and validate hydration states with Karl Fischer titration .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- FTIR : Identify acetylacetonate ligand vibrations (e.g., C=O stretch at ~1600 cm⁻¹, C-H bending at ~1250 cm⁻¹) to confirm coordination .

- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) resolve ligand proton environments, while ²⁷Al NMR (if applicable) detects impurities from aluminum-containing precursors .

- XRD : Compare experimental patterns with reference data (e.g., ICDD PDF-00-052-1935) to confirm crystallinity and hydration state .

Q. How is this compound applied in materials science, particularly in catalysis or nanocomposites?

It serves as a precursor for calcium oxide (CaO) nanoparticles via calcination, which are used in CO₂ capture . The acetylacetonate ligand facilitates homogeneous dispersion in polymer matrices, enhancing thermal stability in nanocomposites. For catalytic applications (e.g., organic transformations), its Lewis acidity can be tuned by modifying ligand coordination .

Advanced Research Questions

Q. How can synthesis conditions be optimized to enhance the CO₂ capture performance of CaO derived from this compound?

The CO₂ uptake capacity of CaO depends on its surface area and pore structure, which are influenced by the precursor’s decomposition pathway. Calcination of this compound at 500–700°C under inert gas produces mesoporous CaO with high surface area (>50 m²/g). Pre-treatment with organic acids (e.g., citric acid) further increases porosity, improving cyclic stability in carbonation/calcination cycles .

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

Discrepancies in decomposition temperatures (e.g., 175°C vs. higher values) often stem from varying hydration states or impurities. Use dynamic TGA-MS to correlate mass loss with evolved gases (e.g., H₂O, CO₂) and differentiate between dehydration and ligand decomposition. Pair with in situ XRD to track phase transitions during heating .

Q. How does the hydration state of this compound affect its reactivity in sol-gel processes?

Hydrated forms exhibit slower hydrolysis rates due to water ligands occupying coordination sites. For controlled sol-gel synthesis, anhydrous derivatives (prepared by drying under vacuum at 100°C) react faster with alkoxide precursors, yielding homogeneous metal-organic frameworks (MOFs). Monitor reaction kinetics using Raman spectroscopy to track ligand exchange dynamics .

Q. What safety protocols are critical when handling this compound in high-temperature reactions?

- Personal Protective Equipment (PPE) : Use heat-resistant gloves, goggles, and lab coats to prevent contact with decomposed products (e.g., CaO, CO₂).

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile organic byproducts.

- Waste Management : Neutralize acidic residues (from ligand decomposition) with sodium bicarbonate before disposal .

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., catalytic activity vs. stability), employ combinatorial approaches like high-throughput screening to map reaction conditions and identify outliers .

- Advanced Characterization : Pair synchrotron-based XAS (X-ray absorption spectroscopy) with DFT calculations to elucidate electronic structure changes during ligand coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.